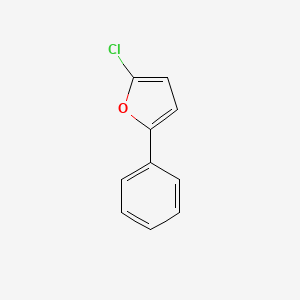
2-Chloro-5-phenylfuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-phenylfuran is an organic compound with the molecular formula C10H7ClO. It belongs to the class of furan derivatives, which are known for their diverse biological activities and applications in various fields. This compound is characterized by a furan ring substituted with a chlorine atom at the 2-position and a phenyl group at the 5-position .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-phenylfuran can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzoyl chloride with phenylacetylene in the presence of a palladium catalyst. This reaction proceeds via a palladium-catalyzed coupling reaction, followed by cyclization to form the furan ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of solvents and catalysts plays a crucial role in the efficiency of the industrial process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-5-phenylfuran undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dione derivatives using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form this compound-2-ol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products:
Substitution: Derivatives with various functional groups replacing the chlorine atom.
Oxidation: Furan-2,5-dione derivatives.
Reduction: this compound-2-ol.
Applications De Recherche Scientifique
2-Chloro-5-phenylfuran has found applications in several scientific research areas:
Mécanisme D'action
The mechanism of action of 2-Chloro-5-phenylfuran involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-Chloro-5-methylfuran: Similar structure with a methyl group instead of a phenyl group.
2-Bromo-5-phenylfuran: Similar structure with a bromine atom instead of chlorine.
2-Chloro-5-phenylthiophene: Similar structure with a thiophene ring instead of a furan ring.
Uniqueness: 2-Chloro-5-phenylfuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H7ClO |
|---|---|
Poids moléculaire |
178.61 g/mol |
Nom IUPAC |
2-chloro-5-phenylfuran |
InChI |
InChI=1S/C10H7ClO/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H |
Clé InChI |
RBCCEOMSHAUUBT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(O2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


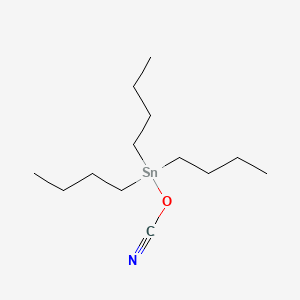
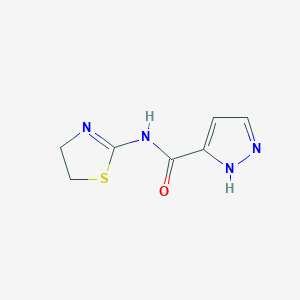
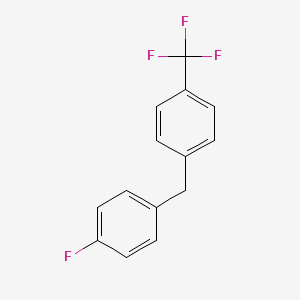
![(Oxiran-2-yl)methyl 3-methoxy-4-[(oxiran-2-yl)methoxy]benzoate](/img/structure/B14133668.png)
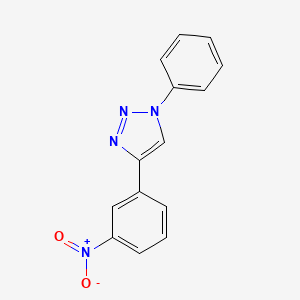
![Tert-butyl 2-amino-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B14133673.png)

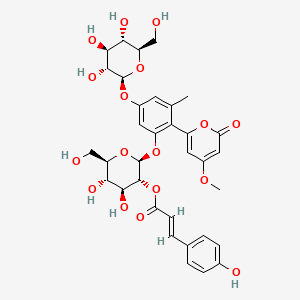

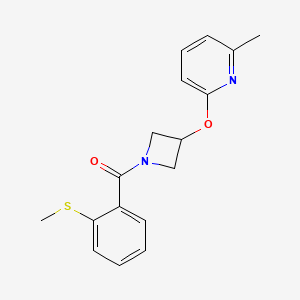
![2-[[(2-Methylpropan-2-yl)oxy-oxomethyl]amino]-3-phenylmethoxypropanoic acid methyl ester](/img/structure/B14133703.png)
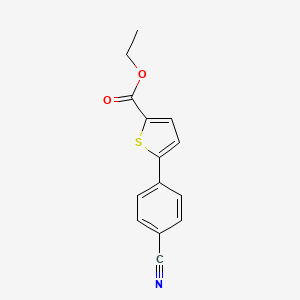

![2-{[4-(Cyclopent-2-en-1-yl)phenoxy]methyl}oxirane](/img/structure/B14133714.png)
